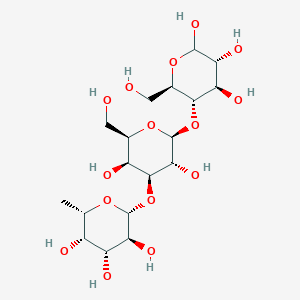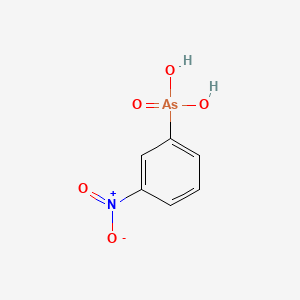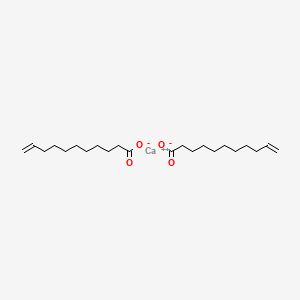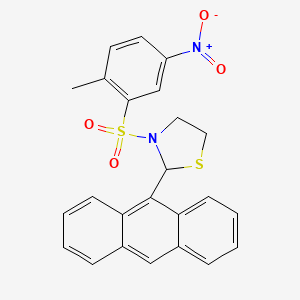![molecular formula C30H54O13 B13825005 [(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose ricinoleate is an ester formed from sucrose and ricinoleic acid. It is part of the broader class of sucrose fatty acid esters, which are widely used in various industries due to their surfactant properties. These compounds are known for their ability to stabilize emulsions, making them valuable in food, cosmetics, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: Sucrose ricinoleate can be synthesized through the esterification of sucrose with ricinoleic acid. This process typically involves the use of catalysts to facilitate the reaction. Common methods include:
Chemical Esterification: This involves reacting sucrose with ricinoleic acid in the presence of an acid catalyst.
Enzymatic Esterification: Lipase enzymes can be used to catalyze the esterification process.
Industrial Production Methods: Industrial production of sucrose ricinoleate often involves large-scale chemical esterification processes. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: Sucrose ricinoleate can undergo oxidation reactions, particularly at the hydroxyl group of the ricinoleic acid moiety.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, which can be catalyzed by acids, bases, or enzymes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis).
Catalysts for Transesterification: Sodium methoxide, lipase enzymes.
Major Products:
Oxidation Products: Various oxidized derivatives of ricinoleic acid.
Hydrolysis Products: Sucrose and ricinoleic acid.
Transesterification Products: New esters formed with different alcohols.
科学的研究の応用
Sucrose ricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological emulsions and as a stabilizer for biological samples.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Widely used in the food industry as an emulsifier, in cosmetics for its skin-conditioning properties, and in the production of biodegradable polymers
作用機序
The mechanism of action of sucrose ricinoleate primarily involves its surfactant properties. It reduces the surface tension between different phases, thereby stabilizing emulsions. The molecular targets include the interfaces of oil and water phases, where it forms a monolayer, reducing interfacial tension and preventing phase separation .
類似化合物との比較
Sucrose Stearate: Another sucrose fatty acid ester with similar emulsifying properties but derived from stearic acid.
Sucrose Oleate: Derived from oleic acid, it also acts as an emulsifier but has different solubility and stability characteristics.
Polyglycerol Ricinoleate: Similar in function but derived from polyglycerol and ricinoleic acid, offering different emulsifying properties
Uniqueness of Sucrose Ricinoleate: Sucrose ricinoleate is unique due to the presence of ricinoleic acid, which imparts specific hydroxyl functionality. This makes it particularly effective in stabilizing emulsions and providing skin-conditioning benefits in cosmetic formulations .
特性
分子式 |
C30H54O13 |
|---|---|
分子量 |
622.7 g/mol |
IUPAC名 |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C30H54O13/c1-2-3-4-11-14-20(33)15-12-9-7-5-6-8-10-13-16-23(34)40-19-30(28(39)25(36)22(18-32)42-30)43-29-27(38)26(37)24(35)21(17-31)41-29/h9,12,20-22,24-29,31-33,35-39H,2-8,10-11,13-19H2,1H3/b12-9-/t20-,21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
InChIキー |
RALONPJOBQZVER-KZBVOEKUSA-N |
異性体SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)

![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)

![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)


![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)

![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)


